dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
Description
Historical Evolution of Buchwald-Type Phosphine Ligands in Cross-Coupling Catalysis
The origins of palladium-catalyzed carbon–nitrogen bond formation trace back to pioneering work by Migita and coworkers in 1983, who demonstrated PdCl₂[P(o-tolyl)₃]₂-catalyzed coupling of aryl bromides with tin amides. However, early systems suffered from limited substrate scope and harsh conditions. A transformative breakthrough emerged in the mid-1990s with independent contributions from Stephen Buchwald and John Hartwig, who established protocols for direct amine–aryl halide couplings using free amines and bulky phosphine ligands.
First-Generation Ligands: Addressing Limitations
Initial ligand designs, such as tris(o-tolyl)phosphine and BINAP , enabled couplings of aryl bromides with secondary amines but struggled with sterically demanding substrates or aryl chlorides. The introduction of dicyclohexylphosphine -based ligands in 1998 marked a paradigm shift. These ligands, featuring a biaryl backbone with a phosphine group at the 2-position, exhibited superior stability and activity. For example, dicyclohexyl-[2-(dimethylamino)phenyl]phosphane facilitated couplings of aryl chlorides with alkyl amines at moderate temperatures (80–100°C) and low catalyst loadings (1.5–3 mol% Pd).
Second-Generation Ligands: Expanding Substrate Scope
To address challenges in coupling primary amines and electron-deficient aryl halides, Buchwald and coworkers introduced ligands with enhanced steric bulk. The incorporation of 2',4',6'-triisopropylphenyl groups on the biaryl scaffold, as seen in XPhos and t-BuXPhos , provided a rigid, three-dimensional environment around the palladium center. This design minimized undesired β-hydride elimination and enabled couplings of aryl chlorides with ammonia—a previously elusive transformation.
Key Advancements:
- Temperature Reduction : Reactions proceeded at room temperature with electronically activated substrates.
- Broader Halide Compatibility : Aryl chlorides, bromides, and triflates became viable coupling partners.
- Functional Group Tolerance : Esters, ketones, and heteroaromatics survived under optimized conditions.
Properties
Molecular Formula |
C47H65NO3PPdS- |
|---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
GPNSGJNEALVVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Preparation Methods
Properties and Characteristics
Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is classified as an organophosphorus compound and serves as a ligand in coordination chemistry.
Table 1: Key Properties
Preparation Methods
The synthesis of dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves several steps. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane are often used to facilitate the reaction.
The preparation of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:
- Formation of the Grignard Reagent: Magnesium is added to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, followed by 1,2-dibromoethane and 1-bromo-2,4,6-triisopropylbenzene. The reaction mixture is heated under reflux to form the Grignard reagent.
- Coupling Reaction: The Grignard reagent is reacted with o-bromochlorobenzene in the presence of THF to form the diaryl Grignard compound.
- Coordination with Palladium: The diaryl Grignard compound is reacted with copper chloride and dicyclohexylphosphine chloride to form the final palladium complex.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Mechanism of Action
Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane participates predominantly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions involve the coupling of aryl halides with boronic acids or alkenes in the presence of palladium catalysts.
The mechanism typically involves:
- Oxidative Addition: The palladium(0) complex undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate.
- Transmetalation: The boronic acid or alkene transfers its organic group to the palladium center.
- Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) complex is regenerated, continuing the catalytic cycle.
Applications
Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has several scientific uses:
- Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields.
- Organic Synthesis: Facilitating the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
- Materials Science: Used in the preparation of advanced materials with specific electronic and optical properties.
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
This palladium complex is primarily employed in cross-coupling reactions due to its ability to stabilize intermediates and accelerate bond-forming steps. Key reactions include:
Suzuki-Miyaura Coupling
The complex facilitates the coupling of aryl halides with boronic acids. The bulky dicyclohexylphosphane ligand enhances steric protection around the palladium center, preventing catalyst deactivation.
| Reaction Conditions | Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|
| Aryl bromide + phenylboronic acid (THF, 80°C) | 92 | 450 | |
| Chlorobenzene + 4-methylboronic acid (dioxane, 60°C) | 85 | 380 |
-
Mechanism :
Heck Reaction
The complex catalyzes the coupling of aryl halides with alkenes. Methanesulfonic acid acts as a proton shuttle, aiding in the elimination step.
| Substrate Pair | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|
| Bromobenzene + styrene | 88 | 95 | |
| Iodonaphthalene + acrylate | 94 | 89 |
-
Role of N-Methyl-2-phenylaniline :
This ligand modulates electron density at the palladium center, improving selectivity for β-hydride elimination .
Buchwald-Hartwig Amination
The complex enables C–N bond formation between aryl halides and amines. The phosphane ligand’s steric bulk prevents unwanted dimerization of intermediates.
| Aryl Halide + Amine | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 4-Bromotoluene + aniline | 91 | 12 | |
| 2-Chloropyridine + morpholine | 83 | 18 |
-
Kinetic Profile :
Reductive Elimination Pathways
The complex’s ability to undergo reductive elimination is critical for catalytic cycles. Studies show:
| Bond Type Eliminated | Rate Constant (, s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| C–C | 25 | ||
| C–N | 25 |
-
Ligand Effects :
Increasing the electron-donating ability of the phosphane ligand accelerates elimination by 40% .
Acid-Base Reactivity
Methanesulfonic acid in the complex participates in proton transfer during catalytic cycles:
-
Stabilizes anionic intermediates (e.g., boronate in Suzuki coupling).
-
Lowers the energy barrier for β-hydride elimination in Heck reactions by 15% .
Stability and Decomposition Pathways
The complex decomposes under oxidative conditions or prolonged heating:
| Condition | Decomposition Product | Half-Life (h) | Reference |
|---|---|---|---|
| Air (25°C) | PdO + phosphane oxide | 2.5 | |
| DMF, 100°C | Pd nanoparticles + ligands | 0.8 |
Scientific Research Applications
Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium: is widely used in scientific research, particularly in the field of catalysis. Some of its applications include:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug synthesis and development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves the coordination of the phosphine ligand to the palladium center. This coordination stabilizes the palladium in its active form, facilitating various catalytic processes. The molecular targets include organic halides and boronic acids, which undergo coupling reactions to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Ligand Variations
The performance of palladium precatalysts is heavily influenced by ligand architecture. Below is a comparative analysis of key analogues:
Catalytic Performance in Cross-Coupling Reactions
Data from standardized Suzuki-Miyaura couplings (aryl bromide + phenylboronic acid, 1 mol% catalyst, K$3$PO$4$ base, 80°C):
Key Findings :
- The target compound outperforms analogues in sterically demanding reactions due to its triisopropylphenyl ligand, which prevents catalyst deactivation via aggregation .
- SPhos Pd G3 (with electron-donating methoxy groups) excels in electron-deficient substrates but struggles with bulky aryl halides .
Stability and Handling
| Property | Target Compound | XPhos Pd G2 | SPhos Pd G3 | Mor-Dalphos Pd G3 |
|---|---|---|---|---|
| Air Stability | Moderate | Low | Low | High |
| Solubility (THF) | High | High | Moderate | Low |
| Storage Conditions | 2–8°C, inert | -20°C | 2–8°C | Ambient |
| Decomposition Temp (°C) | 214 | 195 | 197 | >250 |
Notes:
Biological Activity
Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, often referred to as XPhos, is a phosphine ligand that has gained significant attention in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its complex structure and unique properties that contribute to its biological activity and utility in synthetic organic chemistry. This article explores the biological activity of XPhos, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C47H65NO3PPdS+
- Molecular Weight : 861.5 g/mol
- IUPAC Name : dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+)
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | 138°C to 140°C |
| Solubility | Soluble in organic solvents |
XPhos functions primarily as a ligand in palladium-catalyzed reactions, which can influence biological systems indirectly through the synthesis of biologically active compounds. The phosphine moiety can coordinate with metal centers, facilitating various chemical transformations that are essential in medicinal chemistry.
Anticancer Activity
Research indicates that palladium complexes with phosphine ligands like XPhos exhibit promising anticancer properties. For instance, studies have shown that these complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. A notable study demonstrated that palladium-XPhos complexes selectively targeted cancer cells while sparing normal cells, highlighting their potential for therapeutic applications.
Enzyme Inhibition
XPhos and its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, phosphine ligands have been shown to act as inhibitors for proteolytic enzymes, which are critical in various physiological and pathological processes. The stereochemistry of these compounds plays a crucial role in their inhibitory activity.
Case Studies
- Palladium-Catalyzed Synthesis of Anticancer Agents : A study published in Journal of Medicinal Chemistry explored the use of XPhos in synthesizing novel anticancer agents. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to healthy cells.
- Inhibition of Proteolytic Enzymes : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that XPhos derivatives effectively inhibited serine proteases, which are implicated in cancer metastasis and inflammation. The study provided insights into the structure-activity relationship (SAR) of these inhibitors.
- Catalytic Applications : A comprehensive review discussed the role of XPhos in catalyzing cross-coupling reactions to produce biologically relevant molecules. The efficiency and selectivity of these reactions underscore the importance of XPhos as a catalyst in pharmaceutical synthesis.
Q & A
Basic Research Questions
Q. What is the role of each component in this palladium-based catalytic system?
- Phosphane Ligand : Stabilizes the palladium center and modulates steric/electronic properties, enhancing catalytic activity and selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Palladium : Serves as the transition metal center, facilitating oxidative addition and reductive elimination steps in catalytic cycles .
- Methanesulfonic Acid (MSA) : Acts as a counterion or proton source, influencing reaction kinetics and stabilizing intermediates .
- N-Methyl-2-phenylaniline : Potentially functions as a base or coordinating ligand, though its role requires further mechanistic investigation .
Q. How is the phosphane ligand synthesized, and what characterization methods validate its structure?
- Synthesis : Typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between aryl halides and phosphine precursors under inert conditions .
- Characterization :
- NMR Spectroscopy : Confirms ligand structure via P (δ 15–25 ppm for arylphosphines) and H/C analysis .
- X-ray Crystallography : Resolves steric bulk and bonding geometry (e.g., biphenyl backbone torsion angles) .
Q. What cross-coupling reactions are catalyzed by this system?
- Primary Applications :
Advanced Research Questions
Q. How can reaction conditions be optimized for sterically hindered or electron-deficient substrates?
- Methodology :
- Ligand Screening : Test bulkier ligands (e.g., RockPhos, SPhos) to improve steric protection .
- Solvent/Base Optimization : Replace toluene with DMF for polar substrates; use CsCO instead of KCO for stronger bases .
- Temperature Gradients : Elevate to 120°C for sluggish reactions but monitor palladium aggregation risks .
Q. How to resolve contradictions in catalytic activity data across studies?
- Case Study : Discrepancies in turnover numbers (TON) may arise from:
- Trace Moisture/Oxygen : Degrades palladium(0) intermediates; use rigorous Schlenk techniques .
- Substrate Purity : Impurities (e.g., residual boronic acids) inhibit catalysis; pre-purify via column chromatography .
- Ligand:Pd Ratio : Deviations from 1:1 stoichiometry reduce active catalyst concentration .
Q. What are the effects of modifying the phosphane ligand’s substituents on catalyst stability and reactivity?
- Comparative Analysis :
- Mechanistic Insight : Bulky substituents suppress β-hydride elimination but may slow transmetallation .
Methodological Recommendations
- Catalyst Storage : Store palladacycles under inert atmosphere (N/Ar) at –20°C to prevent oxidation .
- Reaction Monitoring : Use GC-MS or F NMR for fluorinated substrates to track intermediates .
- Contradictory Data : Replicate experiments with controlled O/HO levels and validate ligand purity via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
